![molecular formula C16H16N4O3S B2619593 Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941994-12-3](/img/structure/B2619593.png)
Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a compound that belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It’s part of a class of compounds that have shown a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an isoxazole ring, a benzo[d]thiazol-2-yl group, and a piperazin-1-yl group . The substitution of various groups on the isoxazole ring imparts different activity .
Mechanism of Action
The mechanism of action of Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in cell growth and survival. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer activity, the compound has been reported to possess antifungal and antiviral activity. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is its potential as a lead compound for the development of new anticancer drugs. The compound has shown promising results in preclinical studies and may have a favorable toxicity profile. However, one of the limitations of the compound is its low solubility, which may affect its bioavailability and limit its use in vivo.
Future Directions
There are several future directions for research on Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone. One direction is to explore its potential as a therapeutic agent for other diseases, such as fungal infections and viral infections. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the compound may be used as a starting point for the development of novel drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has been reported in the literature. The method involves the reaction of 6-methoxybenzo[d]thiazole-2-amine with ethyl 4-(chloromethyl)isoxazole-5-carboxylate in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then treated with piperazine in the presence of sodium hydride to obtain the final product.
Scientific Research Applications
Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anticancer, antitumor, antifungal, antiviral, and anti-inflammatory activities. The compound has been tested against different cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis.
properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-22-11-2-3-12-14(10-11)24-16(18-12)20-8-6-19(7-9-20)15(21)13-4-5-17-23-13/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQQVYMOGLEYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

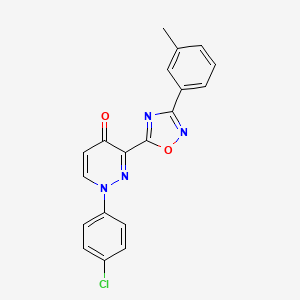
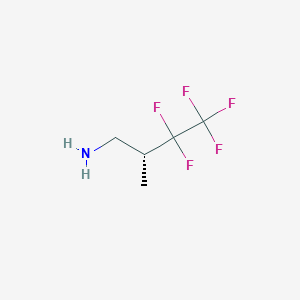

![6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2619513.png)
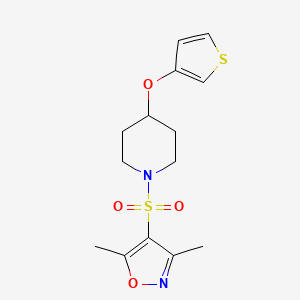
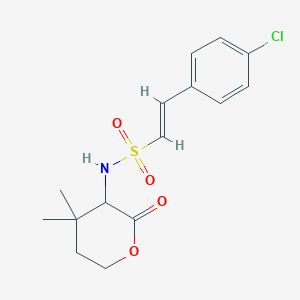


![diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B2619523.png)
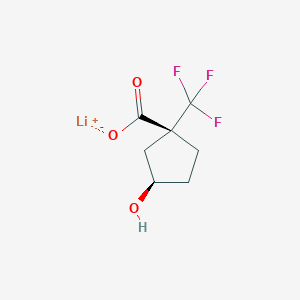
![Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride](/img/structure/B2619525.png)
![Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2619527.png)
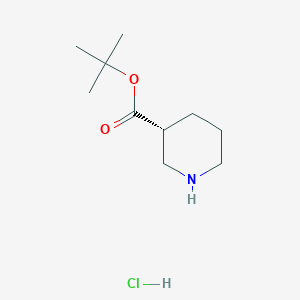
![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2619531.png)